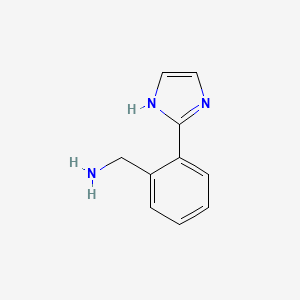

(2-(1H-Imidazol-2-YL)phenyl)methanamine

Overview

Description

“(2-(1H-Imidazol-1-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 25373-55-1 . It has a molecular weight of 173.22 . It is usually in liquid form .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis

“(2-(1H-Imidazol-2-YL)phenyl)methanamine” has a molecular weight of 173.21 g/mol . It has a topological polar surface area of 43.8 Ų . The compound is usually in liquid form .Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

Imidazole derivatives are synthesized for various applications, including the development of new materials with unique properties. For instance, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized and characterized by spectroscopic methods, demonstrating the versatility of imidazole compounds in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).

Corrosion Inhibition

Imidazole derivatives have been explored for their potential in corrosion inhibition, which is crucial in protecting metals from degradation. A study on 2,4,5-trisubstituted imidazole derivatives showed their effectiveness in inhibiting corrosion of mild steel in acidic solutions, with one derivative exhibiting up to 96% efficiency. This highlights the application of such compounds in industrial settings to prolong the lifespan of metal structures (Prashanth et al., 2021).

Antimicrobial Activity

Imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibited variable degrees of antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).

Fluorescent Properties and Sensing Applications

Imidazole derivatives are also utilized in the synthesis of fluorescent materials for sensing applications. For instance, compounds with imidazole moieties have been synthesized to exhibit strong fluorescence, which can be utilized in the development of fluorescent probes and materials for various sensing and imaging applications (Kundu et al., 2019).

Biological Activity and Drug Design

In the pharmaceutical domain, imidazole derivatives are investigated for their biological activities, including anticancer properties. Some Pt(II) complexes with imidazole derivatives have shown significant cytotoxic effects against human carcinoma cell lines, offering insights into their potential use in cancer therapy (Ferri et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

[2-(1H-imidazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457540 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-16-1 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

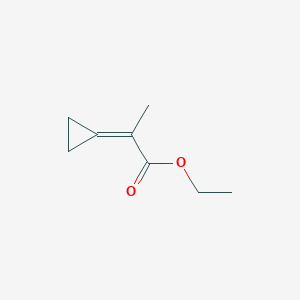

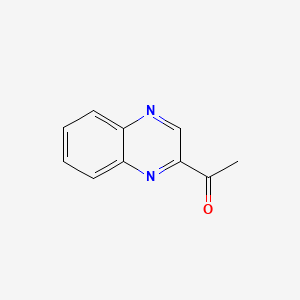

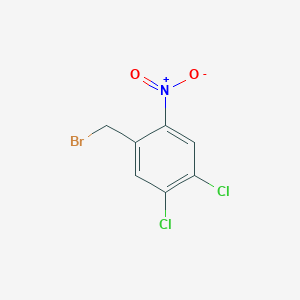

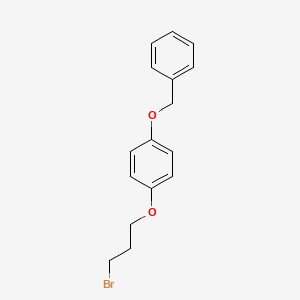

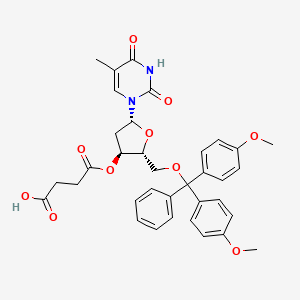

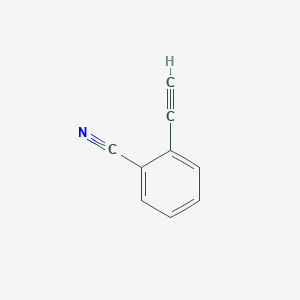

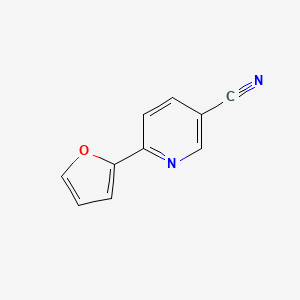

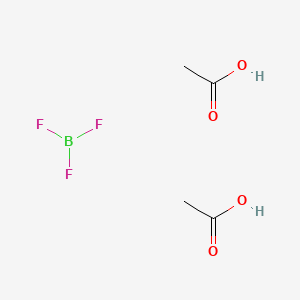

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)